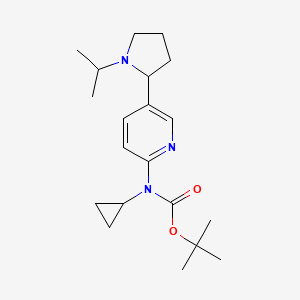
tert-Butyl cyclopropyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
环丙基(5-(1-异丙基吡咯烷-2-基)吡啶-2-基)氨基甲酸叔丁酯: 是一种复杂的 有机化合物,其分子式为 C20H31N3O2 。 该化合物以其独特的结构而闻名,其中包括叔丁基、环丙基和被异丙基吡咯烷部分取代的吡啶环。
准备方法
合成路线和反应条件
环丙基(5-(1-异丙基吡咯烷-2-基)吡啶-2-基)氨基甲酸叔丁酯的合成通常涉及多个步骤。 一种常见的方法包括以下步骤:
吡啶环的形成: 吡啶环是通过一系列从简单前体开始的反应合成的。
引入异丙基吡咯烷部分: 此步骤涉及在特定条件下将吡啶环与异丙基吡咯烷衍生物反应。
环丙基化: 环丙基是使用环丙基卤化物在碱的存在下引入的。
氨基甲酸酯的形成: 最后一步涉及中间体与氯甲酸叔丁酯反应形成氨基甲酸酯。
工业生产方法
该化合物的工业生产方法没有得到很好的记录,可能是因为它主要用于研究环境。 有机合成的通用原理,如反应条件的优化和反应的放大,将适用。
化学反应分析
反应类型
环丙基(5-(1-异丙基吡咯烷-2-基)吡啶-2-基)氨基甲酸叔丁酯可以进行各种化学反应,包括:
氧化: 该化合物可以使用常见的氧化剂进行氧化。
还原: 可以使用如氢化铝锂之类的还原剂进行还原反应。
取代: 该化合物可以进行亲核取代反应,特别是在吡啶环上。
常见试剂和条件
氧化: 像高锰酸钾或三氧化铬之类的试剂。
还原: 像氢化铝锂或硼氢化钠之类的试剂。
取代: 在碱性条件下像胺或硫醇之类的亲核试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能产生羟基化的衍生物,而还原可能产生脱氧的化合物。
科学研究应用
环丙基(5-(1-异丙基吡咯烷-2-基)吡啶-2-基)氨基甲酸叔丁酯在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其与生物靶标的潜在相互作用。
医药: 探索其潜在的治疗特性,尽管具体的应用仍在研究中。
工业: 用于开发新材料和化学工艺。
作用机理
环丙基(5-(1-异丙基吡咯烷-2-基)吡啶-2-基)氨基甲酸叔丁酯的作用机理涉及其与特定分子靶标的相互作用。 该化合物可能与酶或受体结合,调节其活性。 确切的途径和靶标仍在研究中,但其独特的结构表明有选择性相互作用的潜力。
作用机制
The mechanism of action of tert-Butyl cyclopropyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but its unique structure suggests potential for selective interactions.
相似化合物的比较
类似化合物
- 叔丁基(5-氯-1H-吡咯并[2,3-b]吡啶-6-基)氨基甲酸酯
- 叔丁基5-甲苯磺酰基-5H-吡咯并[2,3-b]吡嗪-2-基氨基甲酸酯
- 叔丁基(5-(三氟甲基)-1H-吡咯并[2,3-b]吡啶-4-基)氨基甲酸酯
独特性
环丙基(5-(1-异丙基吡咯烷-2-基)吡啶-2-基)氨基甲酸叔丁酯因其环丙基和异丙基吡咯烷部分的组合而脱颖而出,与类似化合物相比,这可能赋予独特的化学和生物特性。
这份详细概述提供了对环丙基(5-(1-异丙基吡咯烷-2-基)吡啶-2-基)氨基甲酸叔丁酯的全面了解,涵盖了其合成、反应、应用等。
属性
分子式 |
C20H31N3O2 |
|---|---|
分子量 |
345.5 g/mol |
IUPAC 名称 |
tert-butyl N-cyclopropyl-N-[5-(1-propan-2-ylpyrrolidin-2-yl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C20H31N3O2/c1-14(2)22-12-6-7-17(22)15-8-11-18(21-13-15)23(16-9-10-16)19(24)25-20(3,4)5/h8,11,13-14,16-17H,6-7,9-10,12H2,1-5H3 |
InChI 键 |
UOKFWWIALNJGJJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1CCCC1C2=CN=C(C=C2)N(C3CC3)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


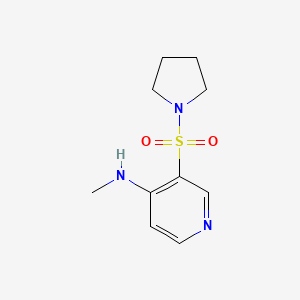

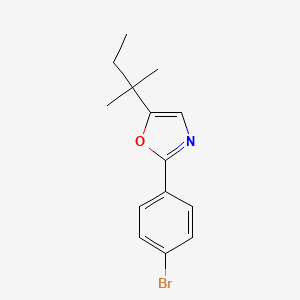
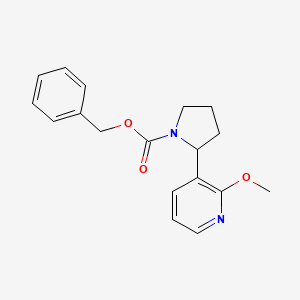
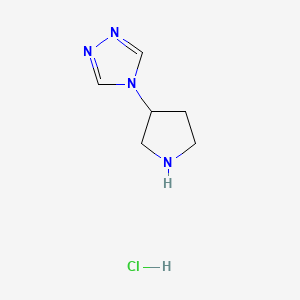
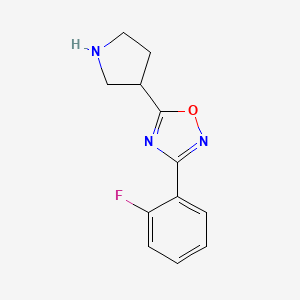
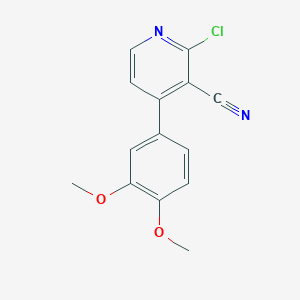
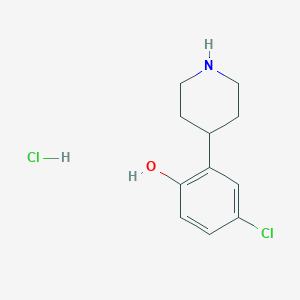
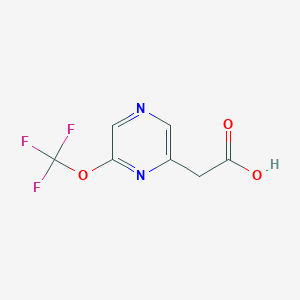
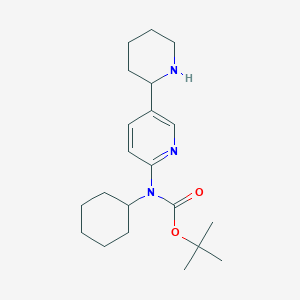
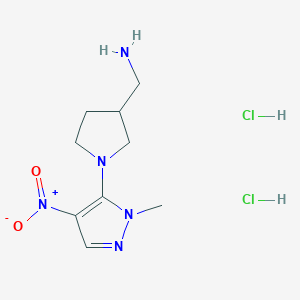
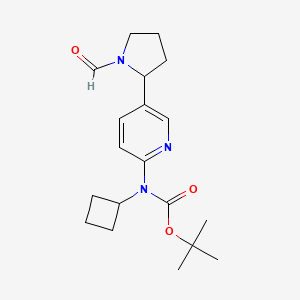

![1-(Cyclohexylsulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11804661.png)
